Ténacissoside I

Vue d'ensemble

Description

Tenacissoside I is one of the bioactive compounds found in Marsdenia tenacissima, a plant known for its medicinal properties, particularly in traditional Chinese medicine. The plant's compounds, including various tenacissosides, have been studied for their therapeutic potential, including anticancer activities.

Synthesis Analysis

While specific synthesis pathways for Tenacissoside I are not detailed, the synthesis of similar compounds often involves complex biochemical processes within the plant. These processes result in the formation of steroidal saponins, to which tenacissosides belong.

Molecular Structure Analysis

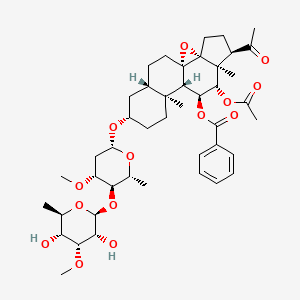

The molecular structure of compounds related to Tenacissoside I, such as tenacissoside C and tenacigenin derivatives, has been characterized by techniques like NMR and crystallography. These compounds typically feature a steroidal backbone with various glycosidic attachments that influence their biological activities (Ye et al., 2013).

Chemical Reactions and Properties

The chemical behavior of tenacissosides, including reactions and properties, is closely related to their steroidal saponin structure. These compounds can undergo hydroxylation, a major metabolic pathway in human liver microsomes, affecting their pharmacokinetics and biological effects (Zhao et al., 2016).

Applications De Recherche Scientifique

Tenacissoside I has a wide range of scientific research applications:

Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of analogs.

Biology: Studied for its effects on cellular processes such as apoptosis and cell proliferation.

Medicine: Investigated for its potential anti-cancer properties, particularly in the treatment of hepatocellular carcinoma and osteosarcoma

Industry: Utilized in the development of pharmaceutical formulations and as a bioactive compound in traditional Chinese medicine

Analyse Biochimique

Biochemical Properties

Tenacissoside I plays a crucial role in biochemical reactions, particularly in its interaction with the epidermal growth factor receptor. By binding to this receptor, Tenacissoside I inhibits the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, Tenacissoside I has been found to inhibit glucose uptake in human liver cells, further demonstrating its impact on cellular metabolism .

Cellular Effects

Tenacissoside I exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, Tenacissoside I has been shown to enhance radiosensitivity and promote apoptosis through the induction of autophagy. This compound downregulates the PI3K/Akt/mTOR signaling pathway, leading to increased expression of autophagy-related genes such as LC3-II, ATG5, and Beclin-1 . These effects highlight the potential of Tenacissoside I in cancer therapy by modulating cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, Tenacissoside I exerts its effects through various mechanisms. It binds to the epidermal growth factor receptor, inhibiting its activity and blocking downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, Tenacissoside I influences the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth. By downregulating this pathway, Tenacissoside I promotes autophagy and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenacissoside I have been observed to change over time. The compound is stable when stored at the recommended temperature and has a shelf life of up to two years . Long-term studies have shown that Tenacissoside I can maintain its anticancer properties over extended periods, with consistent inhibition of cell proliferation and promotion of apoptosis in various cancer cell lines .

Dosage Effects in Animal Models

The effects of Tenacissoside I vary with different dosages in animal models. At lower doses, Tenacissoside I has been shown to inhibit tumor growth and enhance radiosensitivity without causing significant toxicity. At higher doses, some adverse effects, such as liver toxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of Tenacissoside I while minimizing potential side effects.

Metabolic Pathways

Tenacissoside I is involved in several metabolic pathways, primarily through hydroxylation reactions. In human liver microsomes, hydroxylation has been identified as the major metabolic pathway for Tenacissoside I . This metabolic process is essential for the compound’s bioavailability and efficacy, as it influences the levels of active metabolites in the body.

Transport and Distribution

Within cells and tissues, Tenacissoside I is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are crucial for the compound’s localization and accumulation in target tissues, where it can exert its therapeutic effects .

Subcellular Localization

Tenacissoside I exhibits specific subcellular localization patterns that are essential for its activity and function. The compound is directed to particular cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. These localization patterns enable Tenacissoside I to interact with key biomolecules and exert its effects on cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Tenacissoside I typically involves extraction from the Marsdenia tenacissima plant. The extraction process includes several steps such as drying, grinding, and solvent extraction using ethanol or methanol . The crude extract is then purified using chromatographic techniques to isolate Tenacissoside I .

Industrial Production Methods

Industrial production of Tenacissoside I follows similar extraction and purification processes but on a larger scale. The plant material is processed in bulk, and advanced chromatographic methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Tenacissoside I undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mécanisme D'action

Tenacissoside I exerts its effects through multiple molecular targets and pathways. It promotes cell apoptosis, inhibits angiogenesis, and improves immune function by targeting proteins such as P53, JAK1, and Hif1α . These actions contribute to its anti-tumor activity and make it a promising candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tenacissoside A

- Tenacissoside H

- Tenacissoside G

- Tenacissoside L

- Tenacissoside J

Uniqueness

Tenacissoside I is unique due to its specific molecular structure and the presence of multiple functional groups that contribute to its diverse biological activities. Compared to other similar compounds, Tenacissoside I has shown more potent anti-cancer effects and a broader range of therapeutic applications .

Propriétés

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23-,24-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,40+,41+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIHLBDNTFYMIC-ROIFRVDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known pharmacological activity of Tenacissoside I?

A: Research suggests that Tenacissoside I might act as an antagonist of the Epidermal Growth Factor Receptor (EGFR) []. This interaction could potentially inhibit the growth of cancer cell lines that overexpress EGFR [].

Q2: How does Tenacissoside I compare to other similar compounds in Marsdenia tenacissima in terms of bioavailability?

A: Studies comparing the pharmacokinetics of Tenacissoside I with Tenacissoside G and Tenacissoside H, two other steroidal glycosides found in Marsdenia tenacissima, have shown that Tenacissoside I has the lowest bioavailability in rats after oral administration []. Specifically, the bioavailability of Tenacissoside I was found to be 9.4%, compared to 22.9% for Tenacissoside G and 89.8% for Tenacissoside H [].

Q3: Have any analytical methods been developed to study the pharmacokinetics of Tenacissoside I?

A: Yes, researchers have developed and validated sensitive and specific analytical methods using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to determine the concentration of Tenacissoside I in rat plasma [, ]. These methods have been successfully applied to pharmacokinetic studies evaluating the absorption, distribution, metabolism, and excretion of Tenacissoside I in animal models [, ].

Q4: Are there any studies investigating the metabolism of Tenacissoside I?

A: Yes, research utilizing Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-ESI-Orbitrap MS/MS) has been conducted to explore the metabolic profile of Tenacissoside I in human liver microsomes []. The study revealed that hydroxylation reactions constitute the major metabolic pathway of Tenacissoside I in this in vitro system [].

Q5: Besides its potential anti-tumor activity, has Tenacissoside I been investigated for any other biological activities?

A: A recent study employed metabolomics-based screening to identify potential biofilm-inhibitory compounds from burdock leaf, and Tenacissoside I was among the identified compounds []. This finding suggests that Tenacissoside I may possess additional biological activities beyond its potential anti-tumor effects, warranting further investigation.

Q6: What insights do we have into the biosynthesis of Tenacissoside I?

A: The recent sequencing of the Marsdenia tenacissima genome has opened avenues for understanding the biosynthesis of its bioactive compounds, including Tenacissoside I []. While specific biosynthetic pathways for Tenacissoside I haven't been fully elucidated, the genome analysis provides a foundation for future research in this area [].

Q7: Does calcium availability impact the production of Tenacissoside I in Marsdenia tenacissima?

A: Interestingly, research indicates that calcium supplementation can influence the production of Tenacissoside I in Marsdenia tenacissima []. This finding suggests a potential link between calcium signaling pathways and the biosynthesis of this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.